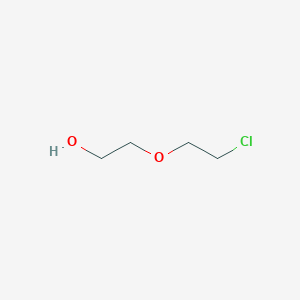

2-(2-Chloroethoxy)ethanol

Description

Properties

IUPAC Name |

2-(2-chloroethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2/c5-1-3-7-4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECMBPWEOVZHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52137-03-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52137-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9060861 | |

| Record name | Ethanol, 2-(2-chloroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-89-7 | |

| Record name | 2-(Chloroethoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diglycol chlorhydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-CHLOROETHOXY)ETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(2-chloroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(2-chloroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chloroethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-CHLOROETHOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2UP818L4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chloroethoxy)ethanol: Chemical Properties and Reactivity for Researchers and Drug Development Professionals

Introduction

2-(2-Chloroethoxy)ethanol, a bifunctional organic compound, serves as a critical intermediate in the synthesis of a variety of commercially significant molecules, most notably in the pharmaceutical industry. Its unique molecular structure, featuring both a chloro and a hydroxyl group, allows for versatile chemical modifications, making it a valuable building block for drug development professionals and organic chemists. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on data relevant to researchers and scientists in the field of drug development.

Chemical and Physical Properties

A clear, colorless to light yellow liquid, this compound possesses a distinct set of physical and chemical properties that are crucial for its handling, storage, and application in synthesis.[1] A summary of these key properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C4H9ClO2 | [1][2][3] |

| Molecular Weight | 124.57 g/mol | [1][2][3] |

| CAS Number | 628-89-7 | [1] |

| Appearance | Clear, colorless to very light yellow liquid | [1][4] |

| Boiling Point | 79-81 °C at 5 mm Hg | [1][2][5] |

| 180-185 °C | [6] | |

| Density | 1.18 g/mL at 25 °C | [1][2][5] |

| Refractive Index | 1.4519-1.4539 (n20/D) | [5][6] |

| Flash Point | 90 °C (194 °F) | [4][6] |

| Solubility | Miscible with water and polar solvents. | [2][7] |

| Vapor Pressure | 0.234 mmHg at 25°C | [8] |

| Stability | Stable under recommended storage conditions. | [2][3] |

Reactivity and Hazardous Reactions

The reactivity of this compound is primarily dictated by the presence of the alkyl chloride and primary alcohol functional groups. These allow it to participate in a range of chemical transformations, but also necessitate careful handling due to potential hazardous reactions.

Nucleophilic Substitution: The chlorine atom is susceptible to nucleophilic substitution, a key reaction in its use as a synthetic intermediate. It readily reacts with amines, azides, and other nucleophiles. For instance, it is a key starting material in the synthesis of the antipsychotic drug Quetiapine (B1663577), where it reacts with a piperazine (B1678402) derivative.[1][2]

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters.

Incompatibilities: this compound is incompatible with strong oxidizing agents and strong bases.[3][7] Reactions with these substances can be exothermic and may lead to the formation of hazardous byproducts.

Hazardous Decomposition: Upon heating, especially at temperatures exceeding 140-150°C, this compound can decompose.[9] Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[7]

Hazard Summary Diagram

Caption: Reactivity and decomposition pathways of this compound.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound, based on its use in pharmaceutical synthesis. These should be adapted and optimized for specific laboratory conditions and substrates.

Protocol 1: General Procedure for N-Alkylation (e.g., in Quetiapine Synthesis)

This protocol outlines a typical nucleophilic substitution reaction where an amine is alkylated with this compound.

Materials:

-

Amine substrate (e.g., 11-piperazinyl dibenzo[b,f][1][6]thiazepine)

-

This compound

-

Anhydrous base (e.g., potassium carbonate, sodium carbonate)

-

Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile)

-

Optional: Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), Iodide salt (e.g., sodium iodide or potassium iodide)

Procedure:

-

To a stirred solution of the amine substrate in the chosen solvent, add the anhydrous base.

-

Add this compound to the reaction mixture.

-

If applicable, add the phase transfer catalyst and/or iodide salt.

-

Heat the reaction mixture to a temperature between 80-100 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by crystallization or column chromatography.

Protocol 2: Synthesis of an Azido (B1232118) Derivative (e.g., 2-(2-Azidoethoxy)ethanol)

This protocol describes the conversion of the chloro group to an azide (B81097) group, a common transformation for introducing a versatile functional group for "click chemistry" and other ligation reactions.

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Solvent (e.g., water, DMF)

-

Optional: Catalyst (e.g., potassium iodide)

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction flask.

-

Add sodium azide to the solution. A molar excess of sodium azide is typically used.

-

If using a catalyst, add it to the mixture.

-

Heat the reaction mixture, for example, to 80-100 °C.

-

Stir the reaction for a sufficient time (e.g., 24-48 hours) until the starting material is consumed, as monitored by TLC or GC.

-

After cooling to room temperature, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude azido product.

-

Further purification can be achieved by distillation or column chromatography if necessary.

Biological Relevance for Drug Development

While this compound is primarily used as a synthetic intermediate, its potential biological effects and those of related compounds are of significant interest to drug development professionals, particularly concerning safety and toxicology.

Genotoxicity: this compound is considered a potential genotoxic impurity (PGI).[3][8] Its structural analog, 2-chloroethanol (B45725), has been studied for its genotoxic potential. While some studies have shown conflicting results, the potential for mutagenicity is a critical consideration in the synthesis of active pharmaceutical ingredients (APIs).[10] Regulatory guidelines often require strict control and monitoring of such impurities in the final drug product.

Metabolism: The metabolism of this compound has not been extensively studied directly. However, based on the metabolism of the related compound 2-chloroethanol, it is postulated that it could be oxidized in the liver by alcohol dehydrogenase to the corresponding aldehyde, 2-(2-chloroethoxy)acetaldehyde. This aldehyde could then be further oxidized by aldehyde dehydrogenase to 2-(2-chloroethoxy)acetic acid. These metabolites may then be conjugated with glutathione.[10]

Potential Metabolic Pathway Diagram

Caption: Postulated metabolic pathway of this compound.

Conclusion

This compound is a versatile and important chemical intermediate with well-defined chemical and physical properties. Its reactivity, centered around its chloro and hydroxyl functionalities, makes it a valuable tool in organic synthesis, particularly for the pharmaceutical industry. A thorough understanding of its reactivity, handling requirements, and potential biological implications is essential for its safe and effective use in research and drug development. The data and protocols presented in this guide are intended to provide a solid foundation for scientists and researchers working with this compound.

References

- 1. WO2005028457A1 - Preparation of quetiapine - Google Patents [patents.google.com]

- 2. WO2004076431A1 - Synthesis of quetiapine and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 3. heteroletters.org [heteroletters.org]

- 4. Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(2-(2-Chloroethoxy)ethoxy)ethanol | C6H13ClO3 | CID 78871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches. | Semantic Scholar [semanticscholar.org]

- 7. Preparation of 2-[2-(2-azidoethoxy)ethoxy]ethylamine_Chemicalbook [chemicalbook.com]

- 8. 2-(Chloroethoxy)ethanol | C4H9ClO2 | CID 12361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. series.publisso.de [series.publisso.de]

Spectroscopic Profile of 2-(2-Chloroethoxy)ethanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Chloroethoxy)ethanol, a significant chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and a logical workflow for structural elucidation.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The tables below summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.88 | t | O-CH₂-CH₂-OH |

| 3.77 | t | Cl-CH₂-CH₂-O |

| 3.75 | t | O-CH₂-CH₂-OH |

| 3.67 | t | Cl-CH₂-CH₂-O |

| 3.63 | s | OH |

Solvent: CDCl₃, Frequency: 399.65 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 71.5 | O-C H₂-CH₂-OH |

| 61.7 | O-CH₂-C H₂-OH |

| 70.9 | Cl-CH₂-C H₂-O |

| 42.7 | Cl-C H₂-CH₂-O |

Note: Specific peak assignments may vary slightly between different sources and experimental conditions.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400 (broad) | O-H stretch |

| 2920-2850 | C-H stretch |

| 1120 | C-O stretch |

| 750-650 | C-Cl stretch |

Technique: Attenuated Total Reflectance (ATR) or neat liquid film.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 124 | Molecular ion [M]⁺ |

| 89 | [M - Cl]⁺ |

| 63 | [CH₂CH₂Cl]⁺ |

| 45 | [CH₂CH₂OH]⁺ |

Ionization Method: Electron Ionization (EI).[4]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[5][6]

-

Homogenization: Gently vortex the mixture to ensure the sample is completely dissolved.[5]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[5][6]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

-

Acquire the ¹H spectrum.

-

If required, set up and acquire the ¹³C spectrum, which will typically require a larger number of scans due to the lower natural abundance of the ¹³C isotope.[6]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy (ATR Method)

Objective: To obtain an IR spectrum of liquid this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory

-

Pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[7]

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal using a pipette.[8] Ensure the crystal is fully covered.

-

Data Acquisition: Acquire the IR spectrum of the sample. The instrument will measure the absorbance of infrared radiation at different wavenumbers.[7]

-

Cleaning: After the measurement is complete, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[8]

Mass Spectrometry (Electron Ionization - EI)

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.

-

Microsyringe

Procedure:

-

Sample Introduction:

-

GC-MS: Dilute a small amount of the sample in a volatile solvent. Inject the solution into the GC, where the compound will be separated from the solvent and introduced into the mass spectrometer.

-

Direct Infusion: For a pure liquid sample, it can be introduced directly into the ion source via a heated reservoir or a direct insertion probe.[9]

-

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[9]

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[9]

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z ratio.[9]

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound(628-89-7) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(628-89-7) 13C NMR [m.chemicalbook.com]

- 3. 2-(Chloroethoxy)ethanol | C4H9ClO2 | CID 12361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanol, 2-(2-chloroethoxy)- [webbook.nist.gov]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

2-(2-Chloroethoxy)ethanol mechanism of action in organic reactions

An In-depth Technical Guide on the Mechanism of Action of 2-(2-Chloroethoxy)ethanol in Organic Reactions

Introduction

This compound, also known as diethylene glycol monochlorohydrin, is a versatile bifunctional organic compound with the molecular formula C₄H₉ClO₂.[1][2][3] Its structure, featuring both a primary hydroxyl (-OH) group and a primary chloroethyl (-CH₂CH₂Cl) moiety, allows it to act as a key intermediate and building block in a wide array of organic syntheses.[1] This dual reactivity makes it a valuable precursor in the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs) like quetiapine (B1663577) and hydroxyzine (B1673990), as well as in the production of specialty chemicals, surfactants, and polymers.[1][2][4][5]

This guide provides a detailed examination of the core mechanisms through which this compound participates in organic reactions, tailored for researchers, scientists, and professionals in drug development.

Core Reaction Mechanisms

The reactivity of this compound is governed by its two functional groups, which can act independently or in concert. The primary modes of action involve the nucleophilic character of the hydroxyl group, the electrophilic character of the carbon atom bonded to chlorine, and intramolecular reactions between these two centers.

Mechanism I: Nucleophilic Action via the Hydroxyl Group (O-Alkylation)

The terminal hydroxyl group can function as a nucleophile, particularly after deprotonation to form a more reactive alkoxide. This is the basis for its use in forming ether linkages through the Williamson ether synthesis.

The reaction proceeds via an Sₙ2 mechanism where the alkoxide ion attacks an electrophilic carbon center, displacing a leaving group.[6][7][8]

Diagram: Williamson Ether Synthesis Pathway

Caption: Mechanism of O-Alkylation via Williamson Ether Synthesis.

Table 1: Quantitative Data for O-Alkylation Reactions

| Electrophile | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 4-Hydroxybenzaldehyde (B117250) derivative | K₂CO₃ | DMF | 100 | Overnight | High (not specified) | [9] |

| Ethylene Oxide | BF₃·Et₂O | - | 45-55 | 2.5 h | High (not specified) | [10][11] |

Experimental Protocol: Synthesis of 4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde

This protocol is adapted from a similar synthesis involving phenolic alkylation.[9]

-

Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF).

-

Addition of Base : Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Addition of CEE : Add this compound (1.2 eq) to the mixture.

-

Reaction : Heat the reaction mixture to 100°C and stir overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup : After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction : Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mechanism II: Electrophilic Action via the Chloroethyl Group (C-Alkylation)

The carbon atom bonded to the electron-withdrawing chlorine atom is electrophilic and susceptible to attack by nucleophiles. This Sₙ2 reaction is fundamental to its role as an alkylating agent, where it introduces the 2-(2-hydroxyethoxy)ethyl group onto nucleophilic substrates like amines, phenoxides, or thiols.[12]

Diagram: Sₙ2 Nucleophilic Substitution Pathway

Caption: Mechanism of C-Alkylation via Sₙ2 Nucleophilic Substitution.

Table 2: Quantitative Data for C-Alkylation Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Application |

| Dibenzylamine | K₂CO₃ | Acetonitrile | 50-80 | 24 | - | Intermediate Synthesis[1] |

| Sodium Azide (NaN₃) | - | - | - | - | - | Synthesis of 2-(2-azidoethoxy)ethanol[1][2] |

Experimental Protocol: General N-Alkylation

This protocol is based on the general principles of N-alkylation reactions found in organic synthesis.[1]

-

Setup : To a solution of the primary or secondary amine (1.0 eq) in acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.5 eq) and a catalytic amount of sodium bromide (NaBr, 0.1 eq).

-

Reagent Addition : Add this compound (1.1 eq) to the stirring suspension.

-

Reaction : Heat the mixture to reflux (approx. 80°C) for 24-48 hours, monitoring by TLC or LC-MS.

-

Filtration : After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Solvent Removal : Evaporate the solvent from the filtrate under reduced pressure.

-

Purification : Purify the resulting crude oil or solid by column chromatography on silica (B1680970) gel to yield the desired N-alkylated product.

Mechanism III: Intramolecular Cyclization to 1,4-Dioxane (B91453)

Under strongly basic conditions, this compound can undergo an intramolecular Sₙ2 reaction. The hydroxyl group is deprotonated to form an alkoxide, which then attacks the electrophilic carbon bearing the chlorine atom within the same molecule, displacing the chloride ion and forming the cyclic ether 1,4-dioxane. This is a classic example of an intramolecular Williamson ether synthesis and is often an important side reaction to consider.[8]

Diagram: Intramolecular Cyclization Pathway

Caption: Base-catalyzed intramolecular cyclization to form 1,4-Dioxane.

Table 3: Conditions Favoring Intramolecular Cyclization

| Base | Solvent | Temperature | Outcome |

| Strong, non-nucleophilic (e.g., NaH, KH) | Aprotic polar (e.g., THF, Dioxane) | Elevated | Favors formation of 1,4-Dioxane |

| Weaker bases (e.g., K₂CO₃) | Protic or polar aprotic | Lower | Favors intermolecular reactions |

Experimental Protocol: Synthesis of 1,4-Dioxane (Illustrative)

-

Setup : In a flame-dried, three-neck flask under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF).

-

Reagent Addition : Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension at 0°C.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the disappearance of the starting material by GC-MS.

-

Quenching : Carefully quench the reaction by slowly adding water at 0°C to destroy any excess NaH.

-

Extraction : Extract the mixture with diethyl ether.

-

Purification : Wash the organic layer with brine, dry over MgSO₄, and carefully distill to isolate the 1,4-dioxane product, noting its boiling point (101°C).

Mechanism IV: Oxidation of the Hydroxyl Group

The primary alcohol functional group can be oxidized to form the corresponding carboxylic acid, 2-(2-chloroethoxy)acetic acid. This transformation creates a new bifunctional molecule with different synthetic applications. Various oxidizing agents can be employed, with nitric acid being a documented method.[13]

Diagram: Oxidation Pathway

Caption: Oxidation of the primary alcohol to a carboxylic acid.

Table 4: Quantitative Data for Oxidation with Nitric Acid

| Oxidant | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 65% Nitric Acid | 35-40 | 24 | 89.2 | [13] |

Experimental Protocol: Synthesis of 2-(2-Chloroethoxy)acetic Acid

This protocol is adapted from the literature.[13]

-

Setup : In a 250 mL flask equipped with a reflux condenser and gas absorption device, place this compound (24.9 g, 0.2 mol).

-

Reagent Addition : At 25-35°C, slowly add 20 mL of water followed by 20 g (0.2 mol) of 65% concentrated nitric acid.

-

Reaction : Heat the mixture in a water bath at 35-40°C for 24 hours. Subsequently, increase the temperature to 80-90°C to drive off generated NO₂ gas.

-

Workup : Cool the reaction mixture to room temperature and adjust the pH to 10 with a 10% sodium hydroxide (B78521) solution. Extract with n-butanol to recover any unreacted starting material.

-

Acidification : Re-adjust the pH of the aqueous layer to 3 with a 10% hydrochloric acid solution.

-

Extraction and Purification : Extract the acidified aqueous layer with n-butanol (3x). Dry the combined organic extracts with anhydrous sodium sulfate, filter, and remove the solvent via distillation. The final product can be purified by vacuum distillation.

Conclusion

This compound is a highly adaptable chemical intermediate whose utility stems directly from its bifunctional nature. Its mechanism of action can be selectively channeled through nucleophilic pathways utilizing the hydroxyl group, electrophilic pathways targeting the chloroethyl group, or intramolecular cyclization. Furthermore, its functional groups can be transformed, as in the oxidation of the alcohol, to generate new building blocks. A thorough understanding of these competing and complementary reaction mechanisms is critical for researchers and drug development professionals to effectively harness this molecule's synthetic potential, control reaction outcomes, and minimize the formation of byproducts like 1,4-dioxane.

References

- 1. This compound CAS 628-89-7 [benchchem.com]

- 2. 2-(2-氯乙氧基)乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(Chloroethoxy)ethanol | C4H9ClO2 | CID 12361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity this compound in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 628-89-7 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-[2-(2-Chloroethoxy)ethoxy]ethanol | 5197-62-6 | Benchchem [benchchem.com]

- 11. CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol - Google Patents [patents.google.com]

- 12. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

- 13. Page loading... [guidechem.com]

Biodegradation pathways of 2-(2-Chloroethoxy)ethanol

An In-depth Technical Guide on the Biodegradation Pathways of 2-(2-Chloroethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chemical intermediate and solvent with potential environmental and health implications, including being a potential genotoxic impurity in pharmaceutical products.[1][2] Understanding its biodegradation is crucial for environmental risk assessment and for the development of remediation strategies. This guide details the known and inferred microbial degradation pathways of this compound, focusing on the enzymatic reactions and metabolic intermediates. The pathways are primarily elucidated from studies on structurally similar compounds, such as bis(2-chloroethyl) ether (BCEE) and 2-chloroethanol (B45725). Two main initial metabolic attacks are considered: dehalogenation and ether cleavage, which lead to intermediates that are further processed and funneled into central metabolic pathways.

Introduction

This compound (CEE), also known as diethylene glycol monochlorohydrin, is a bifunctional organic molecule containing both a chloroalkane and a primary alcohol functional group linked by an ether bond.[3][4] Its industrial applications include use as a solvent for dyes, resins, and paints, and as a precursor in the synthesis of various organic compounds, including pharmaceuticals.[1][3] The presence of a chlorine substituent and an ether linkage makes its biodegradation a subject of significant interest.

Proposed Biodegradation Pathways

The microbial metabolism of this compound is not extensively documented in scientific literature. However, based on the degradation of analogous compounds, two primary pathways can be proposed.

Pathway I: Initial Dehalogenation

This pathway commences with the removal of the chlorine atom, a common detoxification step in the biodegradation of halogenated compounds.

Step 1: Hydrolytic Dehalogenation to Diethylene Glycol (DEG)

The biodegradation can be initiated by a dehalogenase that catalyzes the hydrolytic cleavage of the carbon-chlorine bond to yield diethylene glycol (DEG).[5][6] This reaction has been observed in Xanthobacter sp. strain ENV481 during the degradation of bis(2-chloroethyl) ether (BCEE), for which this compound is an intermediate.[5][6]

Step 2: Oxidation of Diethylene Glycol

The resulting DEG is a readily biodegradable diether and dialcohol. Its metabolism has been studied in several microorganisms, such as Pseudomonas and Xanthobacter species.[7] The degradation proceeds via the oxidation of one of the terminal alcohol groups to a carboxylic acid, forming 2-hydroxyethoxyacetic acid (2HEAA).[5] Subsequent enzymatic reactions would cleave the ether bond and further oxidize the products to enter central metabolic pathways like the citric acid cycle.

Pathway II: Initial Ether Cleavage

An alternative initial step is the enzymatic cleavage of the ether bond. This mechanism is prevalent in the microbial degradation of various ether-containing pollutants.[3][8]

Step 1: Monooxygenase-Catalyzed O-Dealkylation

A monooxygenase enzyme can hydroxylate the carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal that spontaneously cleaves. This O-dealkylation would yield 2-chloroethanol and glycolaldehyde. This mechanism is proposed for the degradation of BCEE by Pseudonocardia sp. strain ENV478.[5]

Step 2: Metabolism of 2-Chloroethanol

The intermediate 2-chloroethanol is a known biodegradable compound. In organisms like Pseudomonas stutzeri strain JJ, it is oxidized to 2-chloroacetaldehyde by a phenazine (B1670421) methosulfate-dependent chloroethanol dehydrogenase.[9] Subsequently, an NAD-dependent chloroacetaldehyde (B151913) dehydrogenase oxidizes it to chloroacetic acid.[9] A chloroacetate (B1199739) dehalogenase then converts chloroacetic acid into glycolate (B3277807), which is an entry point to central metabolism.[9]

Step 3: Metabolism of Glycolaldehyde

Glycolaldehyde, the other product of the initial ether cleavage, can be readily oxidized to glycolate by an aldehyde dehydrogenase, which then enters central metabolism.

Quantitative Data Summary

Direct quantitative data for the biodegradation of this compound are scarce. The following table summarizes relevant data from studies on related compounds.

| Compound | Microorganism/System | Key Quantitative Parameter | Reference |

| bis(2-chloroethyl) ether | Pseudonocardia sp. strain ENV478 | Degradation rate of 12 mg/h/g TSS (after growth on THF) | [10] |

| bis(2-chloroethyl) ether | Pseudonocardia sp. strain ENV478 | Degradation rate of 32 mg/h/g TSS (after growth on propane) | [10] |

| 2-Chloroethanol | Anaerobic Digestion | Half-life of 3 days (initial conc. ≤50 mg/kg) | [11] |

Experimental Protocols

Enrichment and Isolation of Degrading Microorganisms

-

Enrichment Medium: Prepare a basal salts medium containing essential minerals. Add this compound as the sole source of carbon and energy at a concentration of 50-200 mg/L.

-

Inoculum: Use soil or water samples from a contaminated site as the inoculum.

-

Incubation: Incubate at a controlled temperature (e.g., 25-30°C) with shaking to ensure aerobic conditions.

-

Subculturing: Periodically transfer an aliquot of the enrichment culture to fresh medium to select for microorganisms capable of utilizing the target compound.

-

Isolation: Isolate pure cultures by plating on solid agar (B569324) medium containing this compound.

Analysis of Biodegradation

-

Sample Preparation: At various time points, withdraw samples from the liquid culture. Centrifuge to remove bacterial cells.

-

Chemical Analysis: Analyze the supernatant for the disappearance of this compound and the appearance of intermediates using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Chloride Ion Release: For pathways involving dehalogenation, measure the release of chloride ions into the medium using an ion-selective electrode or colorimetric methods.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Proposed biodegradation pathways of this compound.

Experimental Workflow

Caption: A logical workflow for studying the biodegradation of xenobiotics.

References

- 1. canada.ca [canada.ca]

- 2. epa.gov [epa.gov]

- 3. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Chloroethoxy)ethanol | C4H9ClO2 | CID 12361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biodegradation of bis(2-chloroethyl) ether by Xanthobacter sp. strain ENV481 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Bacterial degradation of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Degradation pathway of 2-chloroethanol in Pseudomonas stutzeri strain JJ under denitrifying conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enviro.wiki [enviro.wiki]

- 11. researchgate.net [researchgate.net]

2-(2-Chloroethoxy)ethanol stability and degradation products

An In-depth Technical Guide on the Stability and Degradation of 2-(2-Chloroethoxy)ethanol

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CEE), also known as diethylene glycol monochlorohydrin, is a bifunctional organic compound with the chemical formula ClCH₂CH₂OCH₂CH₂OH. Its unique structure, containing both a chloroalkyl group and a primary alcohol, makes it a versatile intermediate in the synthesis of a wide range of molecules, including active pharmaceutical ingredients (APIs) such as quetiapine.[1] However, the inherent reactivity of these functional groups also makes CEE susceptible to degradation under various conditions. As a potential genotoxic impurity (PGI) in APIs, understanding its stability profile is critical for ensuring drug product safety, quality, and regulatory compliance.[2][3]

This technical guide provides a comprehensive overview of the stability and degradation of this compound. It details the primary degradation pathways, identifies key degradation products, summarizes available quantitative data, and outlines detailed experimental protocols for stability and analytical testing.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of moisture or other reactive species. The molecule is generally stable under recommended storage conditions (a cool, dry, dark, and sealed environment) but can degrade through hydrolysis, intramolecular cyclization, and thermal decomposition.[4] It is incompatible with strong oxidizing agents.[2]

Hydrolytic Degradation

In the presence of water, the chloroethoxy group of CEE is susceptible to hydrolysis. This reaction can be accelerated by changes in pH. The primary product of hydrolysis is diethylene glycol (DEG). This hygroscopic nature necessitates storage under inert gas to prevent moisture absorption.[4]

Intramolecular Cyclization (Base-Catalyzed Degradation)

Under basic conditions, this compound readily undergoes an intramolecular Williamson ether synthesis. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom, leading to the formation of 1,4-dioxane (B91453) and an inorganic chloride salt.[5] This is a significant degradation pathway, particularly in alkaline formulations or during syntheses involving basic reagents.

Thermal Degradation

Elevated temperatures can induce thermal decomposition of this compound. While specific kinetic studies on CEE are limited, data from the analogous compound, 2-chloroethanol, suggest that decomposition at high temperatures (430-496°C) proceeds via the elimination of hydrogen chloride (HCl) to yield acetaldehyde, which can further decompose.[6] For CEE, thermal stress can also lead to the release of hazardous gases such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride.[7] It is recommended to use vacuum distillation to avoid thermal decomposition during purification.[4]

Degradation Pathways of this compound

Caption: Primary Degradation Pathways of this compound.

Degradation Products

The primary degradation products of this compound are:

-

1,4-Dioxane: A cyclic ether formed via intramolecular cyclization. It is a significant process impurity and degradation product.[5][8]

-

Diethylene Glycol (DEG): Formed through the hydrolysis of the chloroethoxy group.[4]

-

Hydrogen Chloride (HCl): A byproduct of both hydrolysis and thermal decomposition.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Gaseous products of thermal decomposition.

Quantitative Stability Data

Direct kinetic data for the degradation of this compound is not extensively available in the public domain. However, data from analogous compounds can provide valuable insights.

Table 1: Thermal Decomposition Kinetics of 2-Chloroethanol (Data serves as an analogue for this compound)

| Parameter | Value | Conditions | Reference |

| Reaction | 2-Chloroethanol → Acetaldehyde + HCl | 430-496°C | [6] |

| Rate Equation | k₁ = 10¹²⁸±¹ exp(-229700 ± 4000 / 8.314T) s⁻¹ | Gas Phase | [6] |

| Activation Energy (Ea) | 229.7 ± 4.0 kJ/mol | Gas Phase | [6] |

Table 2: Base-Catalyzed Dehydrochlorination of 2-Chloroethanol at 25°C (Data provides insight into the base-catalyzed degradation mechanism)

| Parameter | Value | Conditions | Reference |

| Reaction | 2-Chloroethanol + OH⁻ → Ethylene Oxide + Cl⁻ + H₂O | 25°C | [9] |

| Second-Order Rate Constant (k₂) | 7.61 x 10⁻³ dm³ mol⁻¹ s⁻¹ | Ionic Strength = 0.010 M | [9] |

| Activation Energy (Ea) | 93.6 ± 2.0 kJ/mol | - | [9] |

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound and quantifying its degradation products.

Protocol for Hydrolysis Study (Adapted from OECD Guideline 111)

This protocol determines the rate of abiotic hydrolysis as a function of pH.

Workflow for Hydrolysis Stability Testing

Caption: Experimental Workflow for Hydrolysis Study (OECD 111).

Methodology:

-

Materials:

-

This compound (CEE), analytical standard grade.

-

Sterile aqueous buffer solutions: pH 4.0, 7.0, and 9.0.

-

High-purity water.

-

Sterile, light-protected vials.

-

-

Preliminary Test: a. Prepare a stock solution of CEE in a suitable solvent (if necessary) and spike it into the buffer solutions. The final concentration should not exceed 0.01 M or half the saturation concentration.[10][11] b. Dispense the solutions into sterile vials, seal, and incubate in the dark at a constant temperature of 50 ± 0.5°C for 5 days.[10][11] c. At specified time intervals (e.g., 0, 1, 2, 5 days), withdraw samples for analysis. d. Analyze the samples to determine the concentration of CEE. e. If less than 10% degradation is observed after 5 days, the substance is considered hydrolytically stable, and no further testing is required.[12]

-

Tier 2: Kinetics Investigation (if unstable in preliminary test): a. For each pH where degradation was >10%, set up experiments at a minimum of three different temperatures (e.g., 25°C, 40°C, 50°C) to determine the rate constant and activation energy. b. Sample at appropriate intervals until at least 90% degradation has occurred or for 30 days, whichever is shorter.[10][12] c. Plot the natural logarithm of the CEE concentration versus time to determine the pseudo-first-order rate constant (k_obs) from the slope of the regression line. d. Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k_obs.

-

Tier 3: Identification of Degradation Products: a. Analyze samples from the kinetic studies using a suitable method (e.g., GC-MS) to identify any degradation products that account for >10% of the initial CEE concentration.[12]

Protocol for Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Methodology:

-

Apparatus: Thermogravimetric Analyzer (TGA) capable of operating under a controlled inert atmosphere (e.g., nitrogen).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., aluminum or ceramic).

-

Instrument Setup:

-

Atmosphere: High-purity nitrogen.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 400°C at a constant heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

The TGA curve will provide information on the temperature ranges where the compound is stable and where it decomposes. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Analytical Method for Quantification of CEE and 1,4-Dioxane by GC-MS

This method is suitable for the quantitative determination of CEE and its primary degradation product, 1,4-dioxane.

Methodology:

-

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Sample Preparation: a. Prepare a stock solution of CEE and 1,4-dioxane standards in a suitable solvent (e.g., methanol (B129727) or dichloromethane). b. For analysis of a drug substance or product, dissolve a known amount of the sample in the chosen solvent. c. Prepare a calibration curve by diluting the stock solution to a range of concentrations bracketing the expected levels of CEE and 1,4-dioxane.

-

GC-MS Conditions:

-

GC Column: A mid-polarity column, such as a DB-624 or equivalent, is often suitable.

-

Injector Temperature: 220°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 220°C at 10°C/min.

-

Hold at 220°C for 5 minutes.

-

-

MS Interface Temperature: 230°C.

-

Ion Source Temperature: 230°C.

-

Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

-

CEE ions (m/z): To be determined based on the fragmentation pattern (e.g., monitoring characteristic ions).

-

1,4-Dioxane ions (m/z): 88, 58.

-

-

-

Quantification:

-

Integrate the peak areas for the selected ions for both the standards and the samples.

-

Construct a calibration curve by plotting peak area against concentration for the standards.

-

Determine the concentration of CEE and 1,4-dioxane in the samples by interpolating their peak areas on the calibration curve.

-

Conclusion

This compound is a valuable chemical intermediate whose stability is a critical consideration, particularly in the pharmaceutical industry. Its degradation is primarily driven by hydrolysis, base-catalyzed intramolecular cyclization to 1,4-dioxane, and thermal decomposition. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to thoroughly assess the stability of CEE, control its degradation, and ensure the safety and quality of their products. By implementing robust stability testing protocols and sensitive analytical methods, potential risks associated with CEE and its degradation products can be effectively managed.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity this compound in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN101948461B - Method for synthesizing 1,4-dioxane - Google Patents [patents.google.com]

- 6. scite.ai [scite.ai]

- 7. researchgate.net [researchgate.net]

- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oecd.org [oecd.org]

- 11. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 12. jrfglobal.com [jrfglobal.com]

Physical properties of 2-(2-Chloroethoxy)ethanol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-(2-Chloroethoxy)ethanol, a significant intermediate in various chemical syntheses. The information presented herein is intended to support laboratory research, process development, and quality control activities.

Core Physical Properties

This compound, also known as diethylene glycol monochlorohydrin, is a colorless liquid. Its fundamental physical characteristics, namely its boiling point and density, are critical parameters for its handling, purification, and use in synthetic chemistry.

Data Summary

The following table summarizes the reported values for the boiling point and density of this compound. These values have been compiled from various chemical suppliers and databases.

| Physical Property | Value | Conditions |

| Boiling Point | 180-185 °C | Atmospheric Pressure |

| 185-190 °C | Atmospheric Pressure[1] | |

| 79-81 °C | 5 mmHg[2][3][4][5] | |

| Density | 1.170 to 1.190 g/mL | at 20 °C[1] |

| 1.18 g/mL | at 25 °C[2][3][5][6] | |

| 1.18 | at 20°C[7][8] |

Experimental Protocols

Accurate determination of boiling point and density is fundamental to verifying the purity and identity of this compound. Standard laboratory procedures for these measurements are detailed below.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Thiele Tube Method

This method is suitable for small sample volumes.

-

Sample Preparation: A small amount of this compound is placed in a small test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

A pycnometer, or specific gravity bottle, is a flask with a precisely known volume used for accurate density measurements.

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, taking care to avoid air bubbles. The stopper is inserted, and any excess liquid is carefully wiped from the outside. The filled pycnometer is then weighed.

-

Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent.

-

Calculation: The density is calculated using the following formula: Density = (Mass of Pycnometer with Sample - Mass of Empty Pycnometer) / Volume of Pycnometer

Logical Relationships in Physical Property Determination

The accurate determination of the physical properties of a compound like this compound follows a logical workflow, from initial sample preparation to final data analysis and reporting.

Caption: Workflow for Determining Physical Properties.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. mt.com [mt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. phillysim.org [phillysim.org]

A Technical Guide to 2-(2-Chloroethoxy)ethanol: Molecular Structure, Properties, and Applications in Research and Development

Abstract

2-(2-Chloroethoxy)ethanol, a bifunctional organic compound, serves as a critical intermediate in a multitude of synthetic processes, most notably within the pharmaceutical and fine chemical industries. Its unique structure, featuring hydroxyl, ether, and alkyl chloride functional groups, imparts a versatile reactivity profile that is leveraged in the synthesis of complex molecules. This technical guide provides an in-depth examination of the molecular structure, physicochemical properties, primary synthetic routes, and key applications of this compound. Detailed experimental protocols for its synthesis and analytical quantification are presented, catering to researchers, scientists, and drug development professionals. The document highlights its role as a key building block for several Active Pharmaceutical Ingredients (APIs) while also addressing its significance as a potential genotoxic impurity (PGI), necessitating precise analytical control.

Molecular Structure and Functional Groups

This compound (CAS No: 628-89-7) is an organic molecule with the chemical formula C₄H₉ClO₂.[1][2][3] Its structure is characterized by a four-carbon backbone containing an ether linkage. The molecule is bifunctional, possessing a primary alcohol (hydroxyl group) at one terminus and a chloroalkane (alkyl chloride) at the other.[4][5]

The key functional groups are:

-

Hydroxyl Group (-OH): This primary alcohol group can undergo typical reactions such as oxidation, esterification, and etherification. It also contributes to the molecule's polarity and water solubility.[1]

-

Ether Group (-O-): The ether linkage provides flexibility to the carbon chain and influences the compound's solvent properties.

-

Chloro Group (-Cl): The terminal chlorine atom is a leaving group, making this position susceptible to nucleophilic substitution reactions.[4] This reactivity is fundamental to its utility as a synthetic intermediate. However, its reactivity is noted to be lower than that of 2-chloroethanol (B45725), often requiring optimized reaction conditions.[4]

Caption: Molecular structure and key functional groups of this compound.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid under standard conditions.[1] Its physical and chemical properties are crucial for its handling, storage, and application in chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉ClO₂ | [1][2][3][4] |

| Molecular Weight | 124.57 g/mol | [1][3][4] |

| CAS Number | 628-89-7 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.18 g/mL at 25 °C | [1][4][6] |

| Boiling Point | 79-81 °C at 5 mmHg | [1][4][6] |

| Refractive Index | n20/D 1.452 | [6] |

| Flash Point | 195 °F (90.6 °C) | [1] |

| IUPAC Name | This compound | [2][3][4] |

| Synonyms | Diethylene glycol monochlorohydrin, Diglycol chlorohydrin | [2][4] |

Synthesis and Manufacturing

Several synthetic routes to this compound have been established, typically starting from readily available bulk chemicals. The choice of method often depends on factors like desired purity, scalability, and environmental impact.

Common Synthetic Routes:

-

Chlorination of Diethylene Glycol: This is a prevalent method where diethylene glycol is reacted with a chlorinating agent.

-

Reaction of 2-Chloroethanol with Ethylene (B1197577) Oxide: This route involves the catalyzed reaction of 2-chloroethanol with ethylene oxide.[10][11]

Caption: General workflow for the synthesis of this compound via the borate ester method.

Experimental Protocol: Synthesis via Borate Ester Intermediate

This protocol is based on methods described in the literature, such as those involving the reaction of diethylene glycol with a chlorinating agent via a borate ester to improve selectivity.[7][8]

Materials:

-

Diethylene glycol

-

Boric acid

-

Toluene (B28343) (or another suitable solvent for azeotropic water removal)

-

Thionyl chloride (SOCl₂)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Deionized water

Procedure:

-

Formation of Metaboric Anhydride: In a reaction vessel equipped with a Dean-Stark apparatus, boric acid is heated in toluene to azeotropically remove water, forming the metaboric acid anhydride in situ.[8]

-

Esterification: The reaction mixture is cooled, and diethylene glycol is added slowly while maintaining a low temperature (e.g., -5 to 10 °C). The mixture is stirred to form the intermediate, tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate.[7][8]

-

Chlorination: Thionyl chloride is added dropwise to the solution containing the borate ester intermediate, maintaining a controlled temperature (e.g., 20-30 °C).[8] This step selectively chlorinates the terminal hydroxyl groups.

-

Hydrolysis: After the chlorination is complete, water is carefully added to the reaction mixture to hydrolyze the resulting tris-(2-chloroethoxy-1-yl)-ethyl ester, liberating the this compound product.[8]

-

Workup and Purification: The reaction mixture is neutralized with a base (e.g., sodium hydroxide solution). The organic layer is separated, washed, and dried. The final product is purified by vacuum distillation, collecting the fraction at 79-81 °C/5 mmHg.[4][7]

Key Reactions and Applications

The bifunctional nature of this compound makes it a versatile building block. It is a key intermediate in the production of pharmaceuticals, surfactants, and other fine chemicals.[1][4]

Key Applications:

-

Pharmaceutical Synthesis: It is most notably used in the synthesis of the antipsychotic drug Quetiapine.[1][4][7] It is also a precursor for the antihistamine drugs Hydroxyzine (B1673990) and Cetirizine.[1][12]

-

Chemical Intermediate: It is used to synthesize other valuable intermediates, such as 2-(2-azidoethoxy)ethanol, by reacting it with sodium azide.[4][6]

-

Industrial Solvent: It finds use as a solvent in paints, coatings, inks, and resins.[4][12]

Caption: General reactivity pathways of this compound based on its functional groups.

A critical application in drug development is its role in the synthesis of Quetiapine. In this N-alkylation reaction, this compound acts as an electrophile that attaches the 2-(2-hydroxyethoxy)ethyl side chain to the piperazine ring of the drug's core structure.

Analytical Methodologies

Due to its use in pharmaceutical manufacturing, robust analytical methods are required for both quality control of the intermediate and for detecting its presence as a residual impurity in final drug products. It is considered a potential genotoxic impurity (PGI) because of its structural alerts, making its quantification at trace levels critical.[6][12]

Experimental Protocol: LC-MS/MS Method for PGI Analysis in Hydroxyzine

This protocol is adapted from a validated method for the quantitative estimation of this compound (CEE) traces in Hydroxyzine API and tablet dosage forms.[12]

Objective: To quantify trace levels of CEE as a potential genotoxic impurity.

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[12]

-

Mobile Phase A: Ammonium (B1175870) formate (B1220265) buffer.[12]

-

Mobile Phase B: Methanol.[12]

-

Elution: Gradient elution program, optimized to separate CEE from the API and other impurities.

-

Flow Rate: As per column specifications (e.g., 0.8-1.0 mL/min).

-

Column Temperature: Controlled (e.g., 40 °C).

-

Injection Volume: 10-20 µL.

Mass Spectrometer Conditions:

-

Ionization Mode: Positive Ion.[12]

-

Monitoring Technique: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Precursor Ion: The method cited uses the ammonium adduct [M+NH₄]⁺ for enhanced sensitivity.[12]

-

MS Parameters: Dwell time, collision energy, and other source parameters must be optimized for maximum sensitivity and specificity for CEE.

Procedure:

-

Standard Preparation: Prepare a stock solution of CEE in a suitable diluent (e.g., methanol/water). Perform serial dilutions to create calibration standards and quality control samples at levels appropriate for the specification (e.g., from the limit of quantification (LOQ) to 150% of the specification limit). The cited method achieved a LOQ of 0.56 ppm.[12]

-

Sample Preparation: Accurately weigh the Hydroxyzine API or crushed tablets and dissolve in the diluent to a known concentration.

-

Analysis: Inject the standards and samples onto the LC-MS/MS system.

-

Quantification: Construct a calibration curve by plotting the peak area of CEE against its concentration. Determine the concentration of CEE in the samples by interpolating their peak areas from the calibration curve.

Caption: Workflow for the LC-MS/MS analysis of this compound as a genotoxic impurity.

Safety and Handling

This compound is classified as an irritant (hazard symbol Xi).[1] Proper safety protocols are essential during its handling. Standard personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. Ethanol, 2-(2-chloroethoxy)- [webbook.nist.gov]

- 3. 2-(Chloroethoxy)ethanol | C4H9ClO2 | CID 12361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS 628-89-7 [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 628-89-7 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN101665415A - Preparation method of 2-(2-chloroethyl) ethanol - Google Patents [patents.google.com]

- 9. JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol - Google Patents [patents.google.com]

- 12. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity this compound in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 2-(2-Chloroethoxy)ethanol: A Technical Guide for Laboratory Safety

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile of 2-(2-Chloroethoxy)ethanol (CAS No. 628-89-7), a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Due to its potential health hazards, a thorough understanding of its toxicological properties is essential for ensuring laboratory safety. This document summarizes key toxicological data, outlines experimental methodologies for its assessment, and provides guidance on safe handling procedures.

Acute Toxicity

This compound exhibits moderate acute toxicity via oral and dermal routes of exposure. It is also a severe eye irritant.[2][3]

Quantitative Acute Toxicity Data

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | 6300 mg/kg | Category 4 (GHS) | [2][3] |

| LD50 | Guinea pig | Dermal | 3 mL/kg (3525 mg/kg) | Category 4 (GHS) | [2][3] |

| Eye Irritation | Rabbit | Ocular | 20 mg | Severe Irritant | [2] |

| Skin Irritation | Rabbit | Dermal | - | Open irritation test | [3] |

LD50: The dose of a substance that is lethal to 50% of a tested animal population. GHS: Globally Harmonized System of Classification and Labelling of Chemicals.

Irritation and Sensitization

This compound is a known eye irritant and may cause skin and respiratory tract irritation.[2] It is also a lachrymator, a substance that causes tearing.[2] Some evidence suggests it may cause skin sensitization, an allergic reaction upon re-exposure.[2]

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of this compound is not fully elucidated. While some sources indicate a lack of carcinogenicity data, it is classified by the World Health Organization as a highly potent mutagenic carcinogen and is considered a potential genotoxic impurity in pharmaceutical manufacturing.[1][2] The related compound, 2-chloroethanol (B45725), has been shown to not be genotoxic in some studies.[4][5] However, its metabolite, chloroacetaldehyde, did induce chromosome aberrations in vitro.[5] Given the structural similarity, a cautious approach is warranted.

Genotoxicity: The ability of a chemical to damage the genetic information within a cell. Carcinogenicity: The ability of a chemical to cause cancer.

Aquatic Toxicity

This compound poses a hazard to aquatic life.

| Endpoint | Species | Duration | Value | Reference |

| LC50 | Danio rerio (Zebra fish) | 96 h | > 2150 - < 4640 mg/L | [6] |

| LC50 | Daphnia magna (Water flea) | 96 h | 600 mg/L | [6] |

| NOEC | Pseudokirchneriella subcapitata (Green algae) | 72 h | 150.498 mg/L | [6] |

| IGC50 | Tetrahymena pyriformis | 48 h | 5168.755 mg/L | [6] |

LC50: The concentration of a chemical in water that is lethal to 50% of a test population of aquatic organisms. NOEC: No Observed Effect Concentration. IGC50: 50% Inhibition of Growth Concentration.

Experimental Protocols

The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 420, 423, 425)

These guidelines describe methods for determining the acute oral toxicity of a substance.[6] The test substance is administered in a single dose or multiple doses within 24 hours to a group of fasted animals, typically rats.[6][7][8] The animals are observed for a set period, usually 14 days, for signs of toxicity and mortality.[7] The LD50 value is then calculated. The Fixed Dose Procedure (OECD 420) uses a series of fixed dose levels and relies on the observation of clear signs of toxicity rather than death as the endpoint.[7]

Acute Dermal Toxicity (OECD 402)

This guideline is used to assess the short-term toxic effects of a substance applied to the skin.[9][10] The test substance is applied to a shaved area of the skin of the test animal (e.g., rat or rabbit) and held in contact for 24 hours.[9][11] Animals are observed for at least 14 days for signs of toxicity and mortality.[9][11]

Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[5][12][13] A single dose of the substance is applied to one eye of an experimental animal, usually an albino rabbit, with the other eye serving as a control.[5][12][13] The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for lesions of the conjunctiva, cornea, and iris.[13]

Signaling Pathways and Mechanism of Toxicity

Direct studies on the signaling pathways and mechanism of toxicity for this compound are limited. However, insights can be drawn from the closely related compound, 2-chloroethanol. The toxicity of 2-chloroethanol is attributed to its metabolism in the body.[14] It is oxidized by alcohol dehydrogenase to chloroacetaldehyde, which is further oxidized by aldehyde dehydrogenase to chloroacetic acid.[14] Both of these metabolites are more toxic than the parent compound.[14] A similar metabolic pathway is plausible for this compound.

Caption: Plausible metabolic pathway of this compound.

Laboratory Safety and Handling

Given the toxic properties of this compound, strict adherence to safety protocols is mandatory in a laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[15] An eyewash station and safety shower must be readily accessible.[15][16]

-

Eye Protection: Wear tightly fitting safety goggles and a face shield.[15][17]

-

Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., fluorinated rubber).[15][17] Ensure no skin is exposed between gloves and sleeves or shoes and pants.[17]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[15][17]

Safe Handling and Storage

-

Keep away from heat, sparks, open flames, and other sources of ignition.[15][17]

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[15][18]

-

Ground and bond containers when transferring material to prevent static discharge.[17]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][15]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][15]

Caption: Laboratory safety workflow for this compound.

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. siesascs.edu.in [siesascs.edu.in]

- 5. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. umwelt-online.de [umwelt-online.de]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. delltech.com [delltech.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

- 17. wcu.edu [wcu.edu]

- 18. 2-[2-(2-CHLOROETHOXY)ETHOXY]ETHANOL - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of 2-(2-Chloroethoxy)ethanol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-(2-Chloroethoxy)ethanol, a key intermediate in various industrial and pharmaceutical applications. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Physical and Chemical Properties

This compound, also known as diethylene glycol monochlorohydrin, is a colorless liquid with the chemical formula C₄H₉ClO₂. Its structure, featuring both an ether linkage and a hydroxyl group, dictates its solubility characteristics.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its miscibility with several key solvents provides a strong indication of its solubility behavior. Miscibility implies that the substances are soluble in each other in all proportions, forming a single homogeneous phase.

| Solvent Name | Solvent Type | Quantitative Solubility |

| Water | Polar Protic | Miscible[1] |